molecular formula C32H48BrN3O4 B10830484 [(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate

[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate

Cat. No.: B10830484
M. Wt: 618.6 g/mol
InChI Key: LBFDLJSQMPCWKK-YMNKQYQVSA-N
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Description

MeTC7 is a compound known for its role as a Vitamin D receptor antagonist. It has shown significant potential in inhibiting the Vitamin D receptor with an IC50 value of 2.9 micromolar. This compound has demonstrated promising antitumor effects, making it a subject of interest in various scientific research fields .

Preparation Methods

MeTC7 can be synthesized from 7-dehydrocholesterol in two steps. The synthetic route involves the selective inhibition of the Vitamin D receptor, which is crucial for its biological activity. The industrial production methods for MeTC7 are not extensively documented, but it is available for research purposes from various suppliers .

Chemical Reactions Analysis

MeTC7 undergoes several types of chemical reactions, primarily focusing on its interaction with the Vitamin D receptor. It disrupts the ligand-binding domain of the receptor, leading to the inhibition of receptor activity. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents that facilitate the dissolution and reaction of the compound. The major products formed from these reactions are typically related to the inhibition of receptor activity and subsequent biological effects .

Scientific Research Applications

MeTC7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of the Vitamin D receptor and its effects on various biological pathways. In biology, MeTC7 is utilized to investigate its antitumor properties and its potential to inhibit the growth of cancer cells. In medicine, it is being explored for its potential therapeutic applications in treating cancers and other diseases related to the Vitamin D receptor. Industrially, MeTC7 is used in the development of new drugs and therapeutic agents .

Mechanism of Action

MeTC7 exerts its effects by selectively inhibiting the Vitamin D receptor. It competes with the natural ligand of the receptor, preventing the receptor from undergoing heterodimerization with coactivators and calcitriol. This inhibition disrupts the receptor’s ability to regulate gene expression, leading to the suppression of cancer cell viability and growth. The molecular targets involved in this mechanism include the Vitamin D receptor and its associated coactivators .

Comparison with Similar Compounds

MeTC7 is unique in its selective inhibition of the Vitamin D receptor. Similar compounds include other Vitamin D receptor antagonists, such as ZK159222 and TEI-9647. MeTC7 stands out due to its potent inhibition activity and its demonstrated antitumor effects. The comparison highlights MeTC7’s effectiveness in reducing the growth of cancer cells and its potential therapeutic applications .

Properties

Molecular Formula

C32H48BrN3O4

Molecular Weight

618.6 g/mol

IUPAC Name

[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate

InChI

InChI=1S/C32H48BrN3O4/c1-20(2)8-7-9-21(3)23-10-11-24-29(23,4)14-13-25-30(5)15-12-22(40-26(37)19-33)18-31(30)16-17-32(24,25)36-28(39)34(6)27(38)35(31)36/h16-17,20-25H,7-15,18-19H2,1-6H3/t21-,22+,23-,24-,25-,29-,30-,31?,32?/m1/s1

InChI Key

LBFDLJSQMPCWKK-YMNKQYQVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C24C=CC5([C@@]3(CC[C@@H](C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C

Origin of Product

United States

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